ドラスタチン15

概要

説明

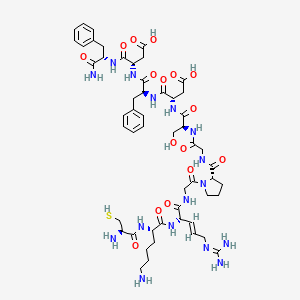

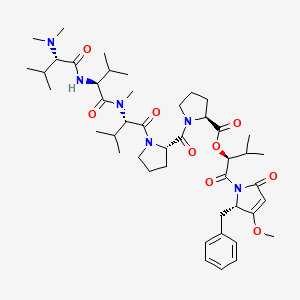

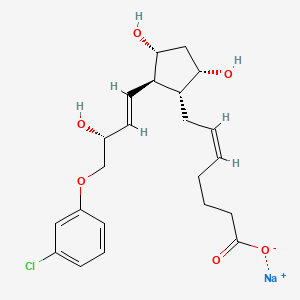

ドラスタチン 15 は、海洋生物であるウミウサギの一種であるDolabella auriculariaから単離された直鎖状ペプチドです . ドラスタチン 15は、強力な抗腫瘍特性で知られており、細胞分裂に不可欠なタンパク質であるチューブリンと相互作用する能力について広く研究されています . ドラスタチン 15は、さまざまな癌細胞株の増殖を抑制する上で顕著な可能性を示しており、癌治療の有望な候補となっています .

2. 製法

合成経路と反応条件: ドラスタチン 15の合成には、固相ペプチド合成(SPPS)を通じてペプチド鎖を組み立てる必要があります。 この方法により、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することができます . 主要なステップには以下が含まれます。

- N,N'-ジイソプロピルカルボジイミド(DIC)と1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、保護されたアミノ酸をカップリングします。

- トリフルオロ酢酸(TFA)を使用して、アミノ酸側鎖の保護基を脱保護します。

- TFA、水、スカベンジャーを含む切断カクテルを使用して、樹脂からペプチドを切断します .

工業生産方法: ドラスタチン 15の工業生産は、その複雑な構造と高純度の必要性から困難です。 合成されたペプチドを精製するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられています . さらに、臨床および研究用途の需要を満たすために、より効率的な合成経路とスケーラブルな生産方法を開発するための取り組みが行われています .

3. 化学反応解析

反応の種類: ドラスタチン 15は、以下を含むさまざまな化学反応を起こします。

酸化: この反応はペプチドの官能基を修飾し、生物活性を変化させる可能性があります。

還元: 還元反応は、ペプチド内の特定のアミノ酸残基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 制御された条件下で、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの試薬。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの試薬。

主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたドラスタチン 15のさまざまなアナログが含まれ、これらのアナログは異なる生物活性と薬物動態特性を示す可能性があります .

4. 科学研究への応用

ドラスタチン 15は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Dolastatin 15 has a wide range of scientific research applications, including:

作用機序

ドラスタチン 15は、細胞分裂に不可欠な微小管を形成するタンパク質であるチューブリンに結合することで、その効果を発揮します . チューブリンに結合することにより、ドラスタチン 15は微小管の正常な集合動態を破壊し、有糸分裂停止と細胞増殖の阻害につながります . この破壊により、キネトコア対全体に張力が失われ、紡錘体集合チェックポイントが活性化され、有糸分裂の進行が阻止されます . キネトコアにおけるチェックポイントタンパク質BuBR1の蓄積は、さらに有糸分裂停止を促進します .

6. 類似の化合物との比較

どちらの化合物も強力な抗腫瘍活性を示しますが、ドラスタチン 10は一般的にドラスタチン 15よりも強力です . その他の類似化合物には以下が含まれます。

ドラスタチン 10: ドラスタチン 15と比較して、より高い効力と長い半減期で知られています.

タシドチン(ILX651): ドラスタチン 15の合成アナログであり、薬物動態特性が向上し、毒性が軽減されています.

ドラスタチン 15のユニークな構造と作用機序は、科学研究と創薬において貴重な化合物となっています。チューブリン重合を阻害し、微小管の動態を破壊する能力は、癌治療における治療薬としての可能性を示しています。

生化学分析

Biochemical Properties

Dolastatin 15 plays a critical role in biochemical reactions by interacting with tubulin, a protein that forms microtubules. It binds to the vinca site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction prevents the formation of the mitotic spindle, thereby arresting cells in the mitotic phase. Dolastatin 15 also interacts with other biomolecules such as γ-tubulin, which is involved in microtubule nucleation .

Cellular Effects

Dolastatin 15 exerts profound effects on various cell types and cellular processes. It induces mitotic arrest in cancer cells by disrupting microtubule dynamics . This leads to the accumulation of cells in the mitotic phase, ultimately triggering apoptosis. Dolastatin 15 also affects cell signaling pathways by activating the spindle assembly checkpoint, which prevents the progression of the cell cycle . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of Dolastatin 15 involves its binding to the vinca site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to the formation of abnormal microtubule structures and prevents the proper alignment and segregation of chromosomes during mitosis . Dolastatin 15 also induces the accumulation of the checkpoint protein BuBR1 at the kinetochores, promoting mitotic arrest . Furthermore, it inhibits the re-polymerization of cellular microtubules, leading to a loss of tension across kinetochore pairs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dolastatin 15 change over time. It is rapidly eliminated from the plasma, with a shorter second-phase half-life compared to other dolastatins . Dolastatin 15 is detectable for up to 4 hours post-administration . Long-term exposure to Dolastatin 15 in vitro leads to sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have shown that Dolastatin 15 induces tumor regression in animal models .

Dosage Effects in Animal Models

The effects of Dolastatin 15 vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, Dolastatin 15 can induce toxic effects such as neutropenia and elevated liver enzymes . The maximum tolerated dose in animal models has been determined to be 27.3 mg/m² . Threshold effects have been observed, where doses above this threshold lead to increased toxicity without additional therapeutic benefits .

Metabolic Pathways

Dolastatin 15 is metabolized primarily by peptidases, which hydrolyze the peptide bonds . It is also subject to metabolic clearance pathways, including conversion by cytochrome P450 enzymes . The metabolic stability of Dolastatin 15 is enhanced by its resistance to hydrolysis by prolyl oligopeptidases . This stability contributes to its prolonged activity in vivo and its effectiveness as an anticancer agent .

Transport and Distribution

Dolastatin 15 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, predominantly α1-acid glycoprotein, which facilitates its distribution in the bloodstream . Within cells, Dolastatin 15 accumulates in the cytoplasm and interacts with microtubules, leading to its cytotoxic effects . Its distribution is influenced by its binding affinity to tubulin and other cellular proteins .

Subcellular Localization

Dolastatin 15 localizes primarily to the cytoplasm, where it interacts with microtubules . It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its interaction with microtubules and tubulin is sufficient to exert its cytotoxic effects . The subcellular localization of Dolastatin 15 is crucial for its ability to disrupt microtubule dynamics and induce mitotic arrest .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dolastatin 15 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The key steps include:

- Coupling of protected amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Deprotection of the amino acid side chains using trifluoroacetic acid (TFA).

- Cleavage of the peptide from the resin using a cleavage cocktail containing TFA, water, and scavengers .

Industrial Production Methods: Industrial production of Dolastatin 15 is challenging due to its complex structure and the need for high purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptide . Additionally, efforts are being made to develop more efficient synthetic routes and scalable production methods to meet the demand for clinical and research applications .

化学反応の分析

Types of Reactions: Dolastatin 15 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones to create analogs with improved properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various analogs of Dolastatin 15 with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .

類似化合物との比較

While both compounds exhibit potent antitumor activity, Dolastatin 10 is generally more potent than Dolastatin 15 . Other similar compounds include:

Dolastatin 10: Known for its higher potency and longer half-life compared to Dolastatin 15.

Tasidotin (ILX651): A synthetic analog of Dolastatin 15 with improved pharmacokinetic properties and reduced toxicity.

Synthadotin: Another synthetic derivative of Dolastatin 15, currently under clinical investigation for its anticancer potential.

Dolastatin 15’s unique structure and mechanism of action make it a valuable compound for scientific research and drug development. Its ability to inhibit tubulin polymerization and disrupt microtubule dynamics highlights its potential as a therapeutic agent in cancer treatment.

特性

IUPAC Name |

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKSHSFQQRCAFW-CCVNJFHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924629 | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123884-00-4 | |

| Record name | Dolastatin 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOLASTATIN 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dolastatin 15 is a potent antimitotic agent that primarily targets tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for cell division, and Dolastatin 15 disrupts this process by binding to tubulin and preventing the assembly of microtubules. [] This, in turn, leads to cell cycle arrest at the G2/M phase, preventing the proliferation of rapidly dividing cancer cells. [, , ]

A: Yes, research indicates that Dolastatin 15 can trigger apoptosis in various cancer cell lines, including small cell lung cancer and multiple myeloma cells. [, ] This apoptotic effect is linked to the activation of both mitochondrial and Fas (CD95)/Fas-L (CD95-L) mediated pathways. [] Additionally, Dolastatin 15 has been observed to modulate the expression of proteins involved in apoptosis, such as Bcl-2, Bax, p53, and caspases. [, , ]

A: Recent research suggests that Dolastatin 15 exhibits anti-vascularization effects, particularly in environments with activated Hypoxia-inducible factor (HIF). [] This suggests that Dolastatin 15 might hold therapeutic potential against solid tumors with an angiogenic component. [] Further research is needed to fully understand the mechanisms underlying this effect.

A: While the exact molecular formula and weight are not provided in the excerpts, Dolastatin 15 is characterized as a linear pentapeptide with a complex C-terminal. [] Its structure comprises various amino acids, including N-methylated valines and a unique C-terminal dolapyrrolidinone unit. [, ]

A: Yes, several spectroscopic techniques have been employed to analyze Dolastatin 15. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Post-Source Decay (PSD) analysis have been used to determine its primary structure. [] Additionally, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, has been utilized to elucidate its structure and conformation. [, ]

A: Research indicates that the N-terminal dolavalyl moiety and the C-terminal dolapyrrolidinone unit are crucial for Dolastatin 15's activity. [, ] The relative positions of the N-dimethylamino and phenyl moieties within these units are also significant for its interaction with tubulin and subsequent effects on microtubule dynamics. []

A: Dolastatin 15 has demonstrated potent cytotoxicity against various human leukemia cell lines in vitro, exhibiting growth inhibition at nanomolar concentrations. [] Furthermore, it effectively inhibits the proliferation of human lymphoma cell lines, proving to be more potent than Vincristine. [] Dolastatin 15's effects on cell cycle progression and induction of apoptosis have been confirmed through flow cytometry, microscopy, and DNA fragmentation analyses. [, ]

A: While Dolastatin 15 itself hasn't progressed to extensive clinical trials, its synthetic analogues, like Tasidotin, have demonstrated promising in vivo efficacy. Tasidotin exhibited significant antitumor activity in various preclinical xenograft models, including breast, melanoma, prostate, and leukemia models. [] In these models, Tasidotin induced tumor growth delays and even complete responses, highlighting its potential as an anticancer agent. []

A: While the long-term safety profile of Dolastatin 15 in humans remains to be fully elucidated due to limited clinical development, research on its synthetic analogues, like Tasidotin, provides valuable insights. Preclinical toxicology studies in animals have shown that Tasidotin primarily affects rapidly dividing cells in the bone marrow, gonads, lymphoid tissues, and kidneys. [] These findings are consistent with its mechanism of action as an antimitotic agent.

A: Although specific drug delivery strategies for Dolastatin 15 aren't extensively discussed in the provided excerpts, research on other Dolastatin analogues, such as Tasidotin, highlights the importance of improving drug delivery and targeting. One approach involves conjugating Dolastatin 15 to monoclonal antibodies, similar to the successful development of Adcetris® (Brentuximab vedotin), an antibody-drug conjugate utilizing the auristatin MMAE. [] This strategy could enhance tumor-specific delivery and reduce off-target effects.

A: The discovery of Dolastatin 10 and Dolastatin 15 from the marine mollusc Dolabella auricularia marked a significant milestone in the search for novel anticancer agents. [, , ] These naturally occurring peptides sparked extensive research interest due to their potent antimitotic and cytotoxic activities. [, ] The synthesis of various Dolastatin analogues, including Tasidotin, represents another milestone, aiming to overcome limitations associated with the parent compounds, such as poor cellular uptake and stability. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)